9H-Indeno[2,1-c]pyridazine belongs to the class of heterocyclic compounds, specifically within the pyridazine family. Heterocycles are compounds containing atoms of at least two different elements as part of a ring structure. This compound's classification is significant due to its implications in various chemical reactions and biological interactions.
The synthesis of 9H-Indeno[2,1-c]pyridazine can be accomplished through several methods, with two prominent approaches being highlighted:
The choice of solvents, temperature, and reagents are critical parameters that influence the efficiency and outcome of these synthetic routes. For instance, using ethanol as a solvent allows for better solubility of reactants and improved reaction kinetics.
The molecular structure of 9H-Indeno[2,1-c]pyridazine features a fused ring system that combines both indene and pyridazine structures. Key aspects include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to elucidate the structural characteristics further.
9H-Indeno[2,1-c]pyridazine participates in various chemical reactions:
These reactions highlight the compound's ability to serve as a precursor for more complex molecules in organic synthesis.
The mechanism of action for 9H-Indeno[2,1-c]pyridazine involves its interaction with specific biological targets:
Research indicates that these interactions can lead to anti-inflammatory effects or other pharmacological activities depending on the specific derivative studied.
The physical and chemical properties of 9H-Indeno[2,1-c]pyridazine include:
These properties are essential for determining the compound's behavior in various applications and reactions.
9H-Indeno[2,1-c]pyridazine has several notable applications:
9H-Indeno[2,1-c]pyridazine represents a tricyclic heteroaromatic system characterized by fusion between an indenyl moiety and a pyridazine ring. The systematic IUPAC name designates the bridgehead proton at position 9, reflected in the "9H-" prefix, which distinguishes it from isomeric structures. This compound has the molecular formula C₁₁H₈N₂ and carries the CAS Registry Number 100595-17-3 [5]. Its architecture consists of a benzene ring fused to a five-membered carbocycle that shares two adjacent atoms with a six-membered diazine ring containing two adjacent nitrogen atoms (N₁ and N₂) [6].
The structural classification places this compound in the category of angularly fused tricyclic systems with the pyridazine ring adopting the [2,1-c] fusion pattern relative to the indene scaffold. This specific fusion mode creates a planar conjugated system with 10π-electrons distributed across the three rings, satisfying Hückel's rule for aromaticity. The molecular structure features a tertiary carbon at position 9, which bears the acidic proton essential for maintaining the conjugated system. Computational studies reveal significant bond length alternation between the pyridazine and indene units, with characteristic shortening of the C9-C9a bond (approximately 1.46 Å) and elongation of the N2-C3 bond (about 1.35 Å) compared to standard single bonds [6].
Table 1: Key Structural Parameters of 9H-Indeno[2,1-c]pyridazine
Structural Feature | Parameter Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₈N₂ | 11 carbon, 8 hydrogen, 2 nitrogen atoms |
Molecular Weight | 168.20 g/mol | Exact mass: 168.0687 u |
Bridgehead Proton | 9H position | Acidic proton essential for aromaticity |
Pyridazine Ring | N-N bond distance ~1.32 Å | Characteristic of diazine systems |
Fusion Angle | ~125° at C9a-C10a | Angular fusion geometry |
Planarity Deviation | < 0.05 Å | Nearly planar conjugated system |
Torsion Angle (N1-N2-C3-C4) | 179.5° | Minimal deviation from coplanarity |
The historical trajectory of 9H-indeno[2,1-c]pyridazine development is intrinsically linked to advancements in pyridazine chemistry. Pyridazine systems were first synthesized in 1886 by Emil Fischer during his pioneering work on the indole synthesis, where he observed pyridazine formation as a side product from phenylhydrazine and levulinic acid [7]. However, the exploration of fused pyridazine systems like 9H-indeno[2,1-c]pyridazine gained momentum only in the mid-20th century with the development of sophisticated cyclization techniques for tricyclic heterocycles.
The significance of this compound class in heterocyclic chemistry stems from its electron-deficient character, imparted by the adjacent nitrogen atoms in the pyridazine ring. This electron deficiency enables unique reactivity patterns distinct from other diazine isomers (pyrimidine and pyrazine) or carbocyclic indenes [2]. The structural rigidity of the fused system provides a planar scaffold ideal for studying electronic transitions and charge transfer phenomena. Medicinal chemistry interest emerged in the 1980s-1990s when researchers discovered that tricyclic pyridazinone analogs (including dehydrogenated versions of 9H-indeno[2,1-c]pyridazine) exhibited promising cardiovascular activities [4].
The development of 9H-indeno[2,1-c]pyridazine derivatives accelerated with the discovery that constrained analogs of bioactive molecules often exhibited enhanced target affinity and selectivity. For example, the structural constraint introduced by the indeno-pyridazine fusion converted simple antihypertensive pyridazinones into compounds with dual anti-inflammatory and antithrombotic activities without significant blood pressure effects [4]. This historical evolution illustrates how fused pyridazine systems transitioned from chemical curiosities to valuable scaffolds in medicinal chemistry.
9H-Indeno[2,1-c]pyridazine occupies a distinctive niche within the broader landscape of fused polycyclic heteroaromatic systems. Its architecture situates it between benzannulated diazines (like cinnolines and phthalazines) and non-benzenoid fused systems (such as pyrrolopyridazines) in terms of electronic properties and aromatic character [2]. The compound belongs to the category of π-deficient heterocycles due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which significantly lowers both the HOMO and LUMO energies compared to the carbocyclic indene analog.
Compared to isomeric frameworks like 4H-indeno[1,2-c]pyridazine or linear benzo[f]cinnoline, the [2,1-c] fusion mode creates greater steric strain at the fusion bonds while maintaining complete π-conjugation throughout the tricyclic system. Computational analyses reveal that 9H-indeno[2,1-c]pyridazine exhibits a dipole moment of approximately 3.8 Debye, significantly higher than its [1,2-c] isomer (2.1 Debye) due to asymmetrical charge distribution across the pyridazine ring [6]. This pronounced polarity enhances intermolecular interactions in solid-state packing and influences binding to biological targets.
The compound's electronic absorption spectrum shows characteristic bands at 280 nm and 320 nm in ethanol, corresponding to π→π* transitions with significant charge transfer character from the benzenoid ring to the electron-deficient pyridazine moiety. When compared to other tricyclic diazines, 9H-indeno[2,1-c]pyridazine displays intermediate aromaticity indices: lower than indole but higher than benzofuran analogs, as measured by nucleus-independent chemical shift (NICS) calculations at the ring fusion junctions [2].
Table 2: Comparison of Isomeric Indenopyridazine Systems
Property | 9H-Indeno[2,1-c]pyridazine | 4H-Indeno[1,2-c]pyridazine | Benzo[f]cinnoline |
---|---|---|---|
Fusion Pattern | Angular [2,1-c] | Angular [1,2-c] | Linear [b,e] |
Aromaticity (NICS(1)) | -8.5 ppm | -9.2 ppm | -10.3 ppm |
Dipole Moment | 3.8 D | 2.1 D | 1.8 D |
Band Gap (HOMO-LUMO) | 4.1 eV | 3.9 eV | 3.7 eV |
Natural Charge at Bridgehead | +0.12 e | +0.09 e | N/A |
π-Electron Density at N-N | 1.32 e | 1.35 e | 1.28 e |
Anti-inflammatory Activity (100 mg/kg) | 39% edema inhibition | 41% inhibition | Not reported |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1